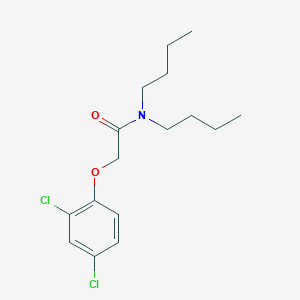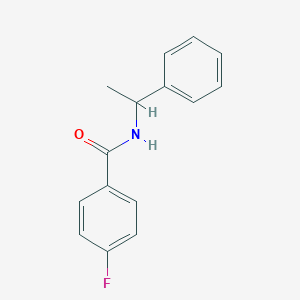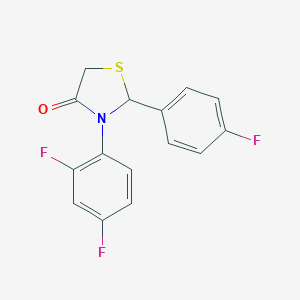
3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one, also known as DFTZ, is a synthetic compound that belongs to the thiazolidinone family. DFTZ has gained significant attention in the scientific community due to its potential applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
作用机制
The mechanism of action of 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways. 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one has also been shown to inhibit the activity of COX-2, which is an enzyme involved in the synthesis of prostaglandins.
Biochemical and Physiological Effects:
3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. Studies have shown that 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one can induce apoptosis in cancer cells by activating various signaling pathways such as the p53 pathway. 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one has also been shown to inhibit the activity of various inflammatory mediators such as COX-2 and TNF-α. In addition, 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one has been shown to have antioxidant properties, which can help in the prevention of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the main advantages of using 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one in lab experiments is its high potency and selectivity. 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one has been shown to have a high affinity for its target enzymes and signaling pathways, which can lead to a more effective pharmacological response. However, one of the limitations of using 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one in lab experiments is its potential toxicity. Studies have shown that 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one can induce cytotoxicity in normal cells, which can limit its therapeutic potential.
未来方向
There are several future directions for the research and development of 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one. One of the main areas of research is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of research is the identification of new target enzymes and signaling pathways that can be targeted by 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one. In addition, further studies are needed to investigate the potential toxicity of 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one and to develop strategies to minimize its adverse effects. Finally, the clinical development of 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one as a potential anticancer and anti-inflammatory agent is an area of active research.
合成方法
3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one can be synthesized through a multistep process that involves the reaction of 2,4-difluoroaniline and 4-fluorobenzaldehyde with thiourea in the presence of a catalyst such as acetic acid. The resulting product is then subjected to cyclization with the help of a base such as sodium hydroxide. The final product is obtained through purification using various techniques such as recrystallization and chromatography.
科学研究应用
3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one has shown promising results in various scientific research applications. It has been extensively studied for its potential use as an anticancer agent. Studies have shown that 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one can induce apoptosis in cancer cells by inhibiting the activity of enzymes such as topoisomerase I and II. 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one has also been investigated for its potential use as an anti-inflammatory agent. Studies have shown that 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one can inhibit the activity of various inflammatory mediators such as COX-2 and TNF-α.
属性
产品名称 |
3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C15H10F3NOS |
分子量 |
309.31 g/mol |
IUPAC 名称 |
3-(2,4-difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H10F3NOS/c16-10-3-1-9(2-4-10)15-19(14(20)8-21-15)13-6-5-11(17)7-12(13)18/h1-7,15H,8H2 |
InChI 键 |
ZHRROMSKXRYYOF-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)F)C3=C(C=C(C=C3)F)F |
规范 SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)F)C3=C(C=C(C=C3)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide](/img/structure/B261469.png)

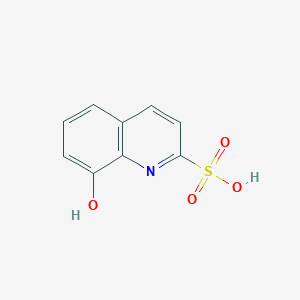
![N-(2,4-dichlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B261478.png)




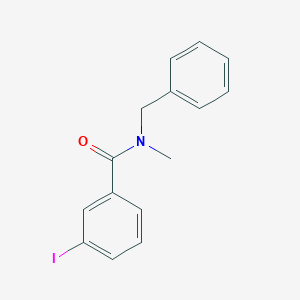
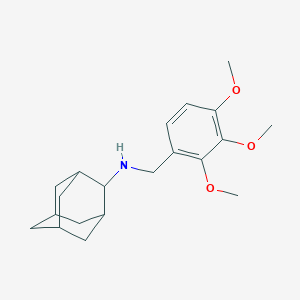
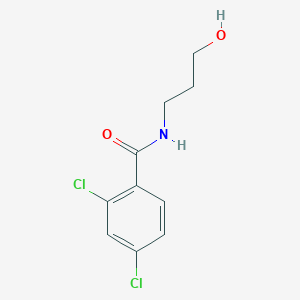
![2-Hydroxy-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B261494.png)
